N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of 5-(propan-2-yl)-1,3-benzoxazole with 4-aminophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 60°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly elastase inhibition.
Mechanism of Action
The mechanism of action of N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its ability to bind within the active site of the enzyme, thereby preventing substrate access . Additionally, its antioxidant activity is linked to its capacity to scavenge free radicals, which is facilitated by its unique molecular structure .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Studied for its binding interactions with various biological targets.
Uniqueness
N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide stands out due to its combination of a benzoxazole ring and a carbamothioyl linkage, which imparts unique chemical and biological properties. Its ability to inhibit elastase and bind to DNA distinguishes it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C24H21N3O2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H21N3O2S/c1-15(2)18-10-13-21-20(14-18)26-23(29-21)17-8-11-19(12-9-17)25-24(30)27-22(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H2,25,27,28,30) |
InChI Key |
MFMNZELXAGCLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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